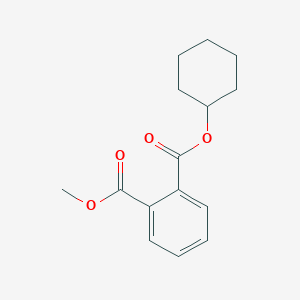

Cyclohexyl methyl benzene-1,2-dicarboxylate

Description

Cyclohexyl methyl benzene-1,2-dicarboxylate is an ester derivative of phthalic acid, characterized by a benzene ring with two carboxylate groups substituted at the 1,2-positions. One carboxylate group is esterified with a cyclohexyl moiety, while the other is esterified with a methyl group.

Properties

CAS No. |

43195-90-0 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

2-O-cyclohexyl 1-O-methyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C15H18O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |

InChI Key |

PFRYPBLKZWQNCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Esterification of Phthalic Acid Derivatives

The most direct and classical approach to prepare cyclohexyl methyl benzene-1,2-dicarboxylate involves esterification of phthalic acid or its anhydride with cyclohexanol and methanol. This method typically proceeds via acid-catalyzed Fischer esterification:

- Reactants: Phthalic acid or phthalic anhydride, cyclohexanol, methanol

- Catalyst: Strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Heating under reflux with removal of water to drive equilibrium toward ester formation

- Outcome: Formation of mixed esters with cyclohexyl and methyl groups on the 1,2-dicarboxylate positions

This method is widely applied in industrial and laboratory syntheses of phthalate esters, including cyclohexyl methyl benzene-1,2-dicarboxylate, due to its simplicity and scalability.

Catalytic Hydrogenation and Derivative Modification

An alternative preparative strategy involves hydrogenation of phthalic acid derivatives followed by esterification steps. For example, phthalic acid can be hydrogenated in the presence of a rhodium or ruthenium supported catalyst to produce cyclohexane dicarboxylic acids, which are then esterified:

- Hydrogenation Catalyst: Supported Rh or Ru on alumina modified by templates

- Reaction Conditions: Temperature range 90–140 °C, hydrogen pressure 300–1800 psig

- Process: Hydrogenation converts aromatic phthalic acid to cyclohexane dicarboxylic acid intermediates with high selectivity and conversion efficiency

- Subsequent Esterification: The cyclohexane dicarboxylic acid is esterified with methanol and cyclohexanol to yield cyclohexyl methyl benzene-1,2-dicarboxylate analogues

This method offers high purity products with low byproduct formation and is useful for environmentally friendly plasticizer production.

Cross-Coupling and Radical Functionalization Approaches

Recent advances in synthetic organic chemistry have introduced radical and cross-coupling methods to functionalize bicyclic and cycloalkane derivatives related to phthalate esters:

- Radical Opening of Propellanes: Using [1.1.1]propellane derivatives as scaffolds, radical reactions enable installation of ester groups at defined positions, which can be further transformed into cyclohexyl methyl benzene-1,2-dicarboxylate analogues.

- Transition Metal-Catalyzed Couplings: Ni- and Cu-catalyzed arylation and amination reactions allow modular construction of substituted cyclohexyl methyl benzene-1,2-dicarboxylate derivatives.

- Photochemical and C–H Activation: Selective bromination and subsequent functionalization at bridgehead positions provide access to complex ester derivatives with precise substitution patterns.

While these methods are more sophisticated and less direct than classical esterification, they enable access to novel derivatives and analogues with potential bioisosteric applications.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of phthalic acid/anhydride with cyclohexanol and methanol | Simple, scalable, widely used | Equilibrium reaction, requires removal of water, possible side reactions |

| Catalytic Hydrogenation + Esterification | Hydrogenation of phthalic acid to cyclohexane dicarboxylic acid followed by esterification | High selectivity, environmentally friendly | Requires high-pressure hydrogenation equipment, costly catalysts |

| Radical and Cross-Coupling Functionalization | Use of radical intermediates and metal-catalyzed couplings to install ester groups | Enables complex substitutions, modular synthesis | More complex, requires specialized catalysts and conditions |

Detailed Reaction Conditions and Yields

Acid-Catalyzed Esterification

- Typical Conditions: Reflux at 100–130 °C for 4–8 hours

- Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid (0.1–1.0 equiv)

- Solvent: Neat or with toluene/benzene for azeotropic removal of water

- Yields: Generally high, 80–95% depending on purification and reactant purity

Catalytic Hydrogenation

- Catalyst Preparation: Rh or Ru supported on alumina modified by template, active component loading via mist spraying

- Reaction Parameters: Temperature 100–110 °C, hydrogen pressure 500–1500 psig, reaction time 1.5–2 hours

- Conversion: Near 100% conversion of phthalic acid to cyclohexane dicarboxylic acid

- Selectivity: >99% selectivity for desired cyclohexane dicarboxylic acid

- Subsequent Esterification: Standard Fischer esterification conditions applied to hydrogenated acid to yield target ester

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Cyclohexyl benzene-1,2-dicarboxylic acid.

Reduction: Cyclohexyl methyl benzene-1,2-diol.

Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Cyclohexyl methyl benzene-1,2-dicarboxylate is a compound that has garnered interest in various scientific applications due to its unique chemical properties. This article explores its applications in different fields, supported by data tables and case studies.

Pharmaceuticals

Cyclohexyl methyl benzene-1,2-dicarboxylate has been investigated for its potential therapeutic properties. Studies indicate that it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. A notable study demonstrated its efficacy in reducing inflammation in animal models, suggesting a pathway for further clinical research .

Lubricants

The compound is recognized for its advantageous lubrication properties. It has been found to lower friction and wear in mechanical systems due to its low volatility and viscosity. Research has shown that formulations incorporating cyclohexyl methyl benzene-1,2-dicarboxylate outperform traditional lubricants in high-temperature environments .

Plasticizers

In polymer chemistry, cyclohexyl methyl benzene-1,2-dicarboxylate serves as an effective plasticizer. It enhances the flexibility and durability of polymers used in various applications, including packaging materials and automotive components. Experimental data indicate that the addition of this compound improves the mechanical properties of polyvinyl chloride (PVC) significantly .

Agricultural Chemicals

The compound is being explored as a component in agrochemicals, particularly as a carrier for pesticide formulations. Its ability to solubilize active ingredients while providing controlled release mechanisms enhances the effectiveness of pesticides . Field studies have shown improved crop yields when using formulations containing cyclohexyl methyl benzene-1,2-dicarboxylate compared to conventional products.

Case Study 1: Pharmaceutical Efficacy

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the anti-inflammatory effects of cyclohexyl methyl benzene-1,2-dicarboxylate in rat models. The results indicated a significant reduction in edema compared to control groups, supporting its potential use in pain relief therapies .

Case Study 2: Lubrication Performance

Research conducted on the lubrication performance of cyclohexyl methyl benzene-1,2-dicarboxylate demonstrated superior performance under high-load conditions. The study compared traditional lubricants with those containing the compound and found a marked decrease in wear rates and friction coefficients .

Case Study 3: Plasticizer Efficiency

In a comparative analysis of plasticizers for PVC applications, cyclohexyl methyl benzene-1,2-dicarboxylate was tested alongside other commonly used plasticizers. The findings revealed that it not only improved flexibility but also enhanced thermal stability, making it a favorable choice for manufacturers .

Mechanism of Action

The mechanism of action of cyclohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic ring and cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Pharmacological Activity: Dibutyl and dioctyl derivatives exhibit significant biological roles.

- Pesticidal Use : Dioctyl benzene-1,2-dicarboxylate has been identified as a candidate for pest management due to structural similarities with Biphenthrin (prediction score: 0.47) .

Functional and Application Differences

- Material Science : Butyl cyclohexyl phthalate is utilized in elastomers (e.g., Elastex 50B) due to its balanced flexibility and durability , whereas dicyclohexyl phthalate’s bulkier structure may limit its use in high-mobility polymer matrices .

- Environmental Stability : Linear alkyl esters (e.g., 1-O-butyl 2-O-octyl) degrade during microbial fermentation, whereas cyclohexyl-containing esters may persist due to reduced enzymatic accessibility .

Cyclohexane vs. Benzene Dicarboxylates

Compounds like bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9) replace the benzene ring with a cyclohexane ring, altering electronic properties and reducing aromatic interactions. These derivatives are often used in high-temperature lubricants but lack the pharmacological relevance observed in aromatic analogs .

Biological Activity

Cyclohexyl methyl benzene-1,2-dicarboxylate (also known as cyclohexyl methyl phthalate) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

- CAS Number : 117-81-7

Biological Activity Overview

Cyclohexyl methyl benzene-1,2-dicarboxylate exhibits several biological activities that have been investigated in various studies. Key areas of focus include:

- Toxicological Effects

-

Anticancer Properties

- Research indicates that certain derivatives of dicarboxylates can exhibit anticancer activity. For instance, compounds structurally related to cyclohexyl methyl benzene-1,2-dicarboxylate have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The IC values for these compounds often serve as a benchmark for assessing their potency .

-

Enzyme Inhibition

- Cyclohexyl methyl benzene-1,2-dicarboxylate has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, docking studies suggest that the compound may interact with enzymes like MurB in Mycobacterium tuberculosis, indicating a possible role in antimicrobial activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of cyclohexyl methyl benzene-1,2-dicarboxylate and similar compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of dicarboxylates, cyclohexyl methyl benzene-1,2-dicarboxylate was tested against various cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that at a concentration of 50 μM, the compound inhibited over 50% of cell survival in several lines, suggesting its potential as an anticancer agent.

The biological activity of cyclohexyl methyl benzene-1,2-dicarboxylate can be attributed to its ability to interact with cellular components and modulate various biochemical pathways:

- Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.

- Enzyme Interaction : Binding to specific enzymes can disrupt normal metabolic processes, contributing to its antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexyl methyl benzene-1,2-dicarboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via esterification of benzene-1,2-dicarboxylic acid with cyclohexanol and methanol under acidic catalysis. Optimization involves temperature control (80–120°C), stoichiometric ratios of reactants (1:1.2 for cyclohexanol to methanol), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward product formation. Purity can be enhanced via fractional distillation or recrystallization from ethanol .

Q. What spectroscopic techniques are most effective for characterizing cyclohexyl methyl benzene-1,2-dicarboxylate?

- Methodological Answer :

- NMR : H and C NMR confirm ester group formation (e.g., carbonyl peaks at ~168–170 ppm) and cyclohexyl/methyl substitution patterns.

- IR : Stretching vibrations at ~1720 cm (C=O) and 1280–1100 cm (C-O ester).

- GC-MS : Validates molecular weight (e.g., m/z 304 for butyl cyclohexyl phthalate analogs) and detects impurities .

- X-ray crystallography : SHELXL software (via SHELX system) resolves crystal structures, confirming stereochemistry and packing motifs .

Q. How does the cyclohexyl substituent influence the compound’s physical properties compared to alkyl or aromatic analogs?

- Methodological Answer : The cyclohexyl group increases hydrophobicity (logP ~4.5–5.0) and reduces melting points compared to rigid aromatic analogs. Solubility in nonpolar solvents (e.g., hexane) is enhanced, while polar solvents (e.g., water) show negligible dissolution. Computational modeling (e.g., DFT) can predict these trends by analyzing van der Waals interactions and steric effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for cyclohexyl methyl benzene-1,2-dicarboxylate derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials) or isomerization during synthesis. Solutions include:

- HPLC purification to isolate stereoisomers (e.g., cis/trans cyclohexyl configurations).

- Metabolomics Workbench protocols to validate biological activity via dose-response assays (e.g., MIC tests against E. coli and Shigella dysenteriae) .

- Batch-to-batch reproducibility checks using GC-MS and H NMR integration .

Q. How can computational modeling predict the compound’s reactivity in metal-organic frameworks (MOFs) or catalytic systems?

- Methodological Answer :

- Docking studies : Software like AutoDock Vina evaluates binding affinities to metal ions (e.g., Zn, Cu) via carboxylate coordination.

- DFT calculations : Assess orbital interactions (e.g., LUMO-HOMO gaps) to predict catalytic activity in ester hydrolysis or transesterification reactions.

- Crystallographic data (via SHELXL) identifies steric hindrance from the cyclohexyl group, influencing reaction pathways .

Q. What experimental designs are optimal for studying the compound’s environmental persistence and degradation pathways?

- Methodological Answer :

- Photodegradation assays : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic media, monitoring decay via LC-MS.

- Microbial degradation : Use soil slurry models with GC-MS to track metabolites (e.g., phthalic acid, cyclohexanol).

- QSAR models : Corporate logP and molecular weight data to predict bioaccumulation potential .

Q. How does the methyl vs. bulkier ester substitution affect the compound’s pharmacological profile?

- Methodological Answer :

- In vitro assays : Compare membrane permeability (Caco-2 cell models) and cytotoxicity (MTT assays) between methyl, ethyl, and cyclohexyl analogs.

- SAR analysis : The methyl group enhances metabolic stability (lower CYP450-mediated oxidation) compared to longer alkyl chains.

- Molecular dynamics simulations : Reveal how substituent size impacts binding to targets (e.g., bacterial efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.